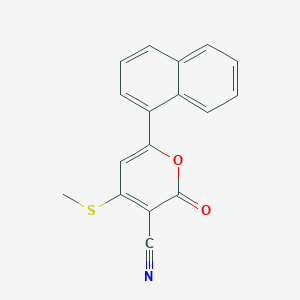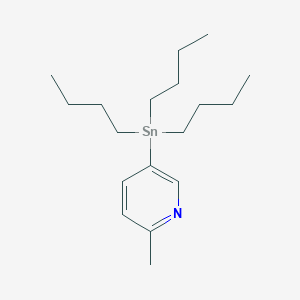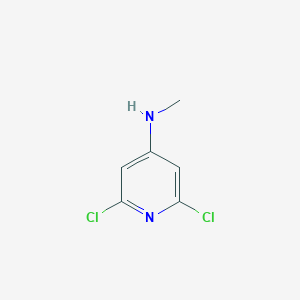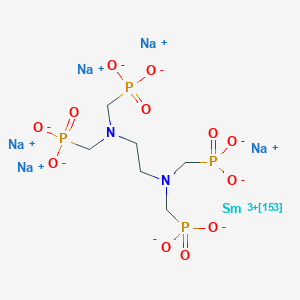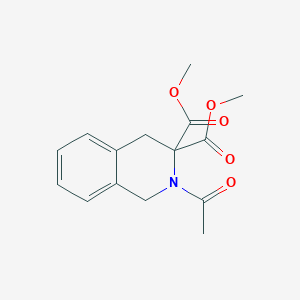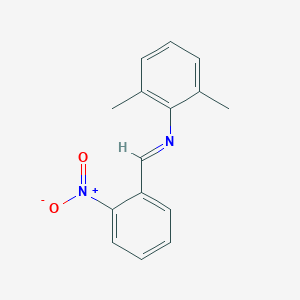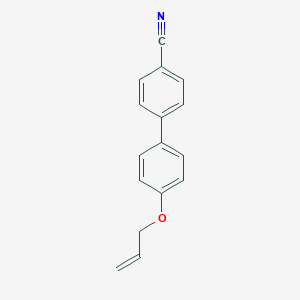
4-(4-Prop-2-enoxyphenyl)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzonitriles, which includes 4-(4-Prop-2-enoxyphenyl)benzonitrile, often involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Reactions at the benzylic position are also significant for synthesis problems .Molecular Structure Analysis
The molecular structure of this compound can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Safety and Hazards
Eigenschaften
CAS-Nummer |
111928-38-2 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-(4-prop-2-enoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10H,1,11H2 |
InChI-Schlüssel |
DDEVUZALIPWLKN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
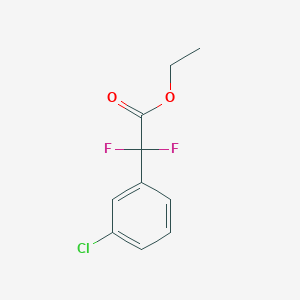
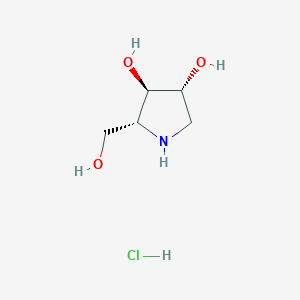
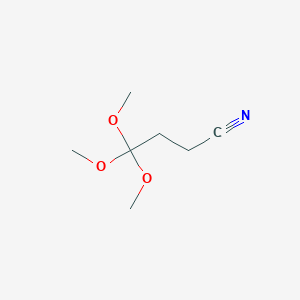
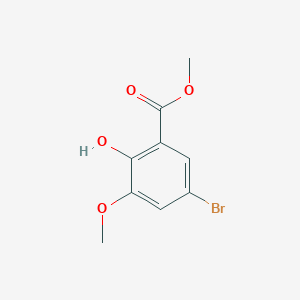
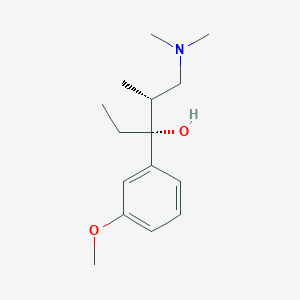
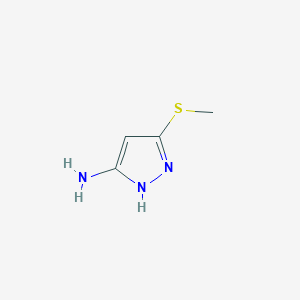
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
